molecular formula C12H8ClN3O3S B8654972 7-Chloro-3-[4-(methanesulfonyl)phenyl][1,2]oxazolo[4,5-d]pyrimidine CAS No. 832717-29-0

7-Chloro-3-[4-(methanesulfonyl)phenyl][1,2]oxazolo[4,5-d]pyrimidine

Cat. No. B8654972
M. Wt: 309.73 g/mol
InChI Key: OUPAMRWFKPSWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07132426B2

Procedure details

3-(4-Methanesulfonyl-phenyl)-isoxazolo[4,5-d]pyrimidin-7-ol (0.5 g, 1.7 mmol) was suspended in POCl3 (10 mL) and refluxed for 12 h. The reaction was poured into ice carefully and precipitates filtered. The solid was dissolved in ethyl acetate (15 mL) and purified under SiO2 with 30% ethyl acetate in hexane to afford the desired compound (0.42 g, 80.1%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
80.1%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:15]3[N:16]=[CH:17][N:18]=[C:19](O)[C:14]=3[O:13][N:12]=2)=[CH:7][CH:6]=1)(=[O:4])=[O:3].O=P(Cl)(Cl)[Cl:23]>>[Cl:23][C:19]1[C:14]2[O:13][N:12]=[C:11]([C:8]3[CH:9]=[CH:10][C:5]([S:2]([CH3:1])(=[O:4])=[O:3])=[CH:6][CH:7]=3)[C:15]=2[N:16]=[CH:17][N:18]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=NOC2=C1N=CN=C2O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 h
Duration
12 h
ADDITION
Type
ADDITION
Details
The reaction was poured into ice carefully
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate (15 mL)
CUSTOM
Type
CUSTOM
Details
purified under SiO2 with 30% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C(=NO2)C2=CC=C(C=C2)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.